![molecular formula C19H20N6O4 B2752657 N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide CAS No. 1189424-85-8](/img/structure/B2752657.png)
N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide
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Description
N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research has shown that derivatives similar to the mentioned compound have been synthesized and evaluated for their antimicrobial and antiviral activities. Compounds with structural similarities have demonstrated promising antiviral activities against specific viruses, as well as potent antimicrobial activity against a range of microorganisms. This suggests potential applications in developing new treatments for infections (Reddy et al., 2013; Bektaş et al., 2007).
Synthesis and Evaluation of Heterocyclic Carboxamides
Compounds including heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, highlighting their significance in the development of new pharmaceuticals targeting central nervous system disorders (Norman et al., 1996).
PET Imaging Agents
Research into fluorinated derivatives of related compounds for positron emission tomography (PET) imaging has provided insights into their use as molecular imaging probes. These studies have focused on the synthesis and biological evaluation of these compounds, suggesting their potential in neuroimaging, particularly in quantifying receptor densities in various neuropsychiatric disorders (Lang et al., 1999).
Luminescent Properties and Photo-induced Electron Transfer
Naphthalimides with piperazine substituent have been studied for their luminescent properties and potential in photo-induced electron transfer, indicating possible applications in the development of new materials for optoelectronic devices (Gan et al., 2003).
Soluble Epoxide Hydrolase Inhibitors
Compounds containing the triazine moiety, similar to the compound , have been identified as inhibitors of soluble epoxide hydrolase, highlighting their potential in researching cardiovascular diseases and inflammation (Thalji et al., 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-4-2-13(3-5-14)22-16(26)11-25-12-21-17-15(18(25)27)10-20-19(23-17)24-6-8-29-9-7-24/h2-5,10,12H,6-9,11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCYWURKAUZXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide |
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